Propyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate
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Overview
Description
Propyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dioxoisoindole core, which is a bicyclic structure containing two carbonyl groups, and is substituted with a propyl ester group, a chlorophenoxy group, and a chlorophenyl group. The presence of these substituents imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dioxoisoindole Core: The dioxoisoindole core can be synthesized through the cyclization of an appropriate phthalic anhydride derivative with an amine.
Introduction of the Chlorophenoxy and Chlorophenyl Groups: The chlorophenoxy and chlorophenyl groups can be introduced through nucleophilic aromatic substitution reactions using suitable chlorinated precursors.
Esterification: The final step involves the esterification of the carboxylic acid group with propanol under acidic conditions to form the propyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
Propyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Propyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Propyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate: shares similarities with other dioxoisoindole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorophenoxy and chlorophenyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C24H17Cl2NO5 |
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Molecular Weight |
470.3 g/mol |
IUPAC Name |
propyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C24H17Cl2NO5/c1-2-11-31-24(30)14-3-9-18-19(12-14)23(29)27(22(18)28)16-6-10-21(20(26)13-16)32-17-7-4-15(25)5-8-17/h3-10,12-13H,2,11H2,1H3 |
InChI Key |
RIPUPFDWVMRWLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)OC4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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